molecular formula C17H21N3OS B1199795 Tok-8801 CAS No. 105963-46-0

Tok-8801

Cat. No.: B1199795
CAS No.: 105963-46-0
M. Wt: 315.4 g/mol
InChI Key: RJPFPRVTDMWNTH-UHFFFAOYSA-N
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Description

Tok-8801, also known as this compound, is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Anticancer Properties

Imidazo[2,1-b]thiazole derivatives exhibit significant cytotoxic effects on both cancerous and noncancerous cells. These compounds, especially those bearing methyl or methoxy substituents on the phenyl ring of the imidazo[2,1-b][1,3]thiazole scaffold, demonstrate enhanced cytotoxicity against cancer cells, as revealed by MTT assays. These effects are noteworthy in the context of kidney cancer, prostate cancer, colon cancer, and leukemia cell lines, indicating the potential of these compounds as anticancer agents (Meriç et al., 2008). Similarly, compounds derived from the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles, leading to imidazo[2,1-b][1,3]thiazoles, showed anticancer activity, especially in suppressing kidney cancer cell growth (Potikha & Brovarets, 2020).

Anti-Tuberculosis Activity

Imidazo[2,1-b]thiazole-5-carboxamides have been identified as a new class of anti-tuberculosis compounds with nanomolar potency against replicating and drug-resistant Mycobacterium tuberculosis (Mtb). Their selective action on Mtb over other bacteria and their efficacy in macrophages infected with Mtb highlight their potential in tuberculosis treatment (Moraski et al., 2016).

Anti-Microbial and Anti-Mycobacterial Properties

A series of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles have been synthesized and assessed for antimicrobial activities. Some of these compounds exhibited promising antimicrobial activities, indicating their potential use in combating infections (Güzeldemirci & Küçükbasmacı, 2010).

Anti-Inflammatory and Analgesic Activities

Novel carboxamides derived from the imidazo[2,1-b]thiazole skeleton have been synthesized and investigated for their anti-inflammatory and analgesic activities. These compounds have demonstrated promising cell viability and nitrite-reducing effects, indicating their potential in treating inflammation and pain-related conditions (Soyer Can et al., 2021).

Mechanism of Action

Tok-8801, also known as 3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide or Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-, is a synthesized dihydroimidazothiazole carboxamide . It is under development as an immunomodulator .

Target of Action

This compound primarily targets the G protein-coupled estrogen receptor (GPER) . GPER is a member of the G protein-coupled receptor family and plays a crucial role in mediating the non-genomic effects of estrogen .

Mode of Action

This compound acts as an agonist of GPER . It binds to GPER, triggering a series of intracellular events that lead to the activation of various signaling pathways . The anticancer activity of this compound is dependent upon GPER expression within the tumor cells .

Biochemical Pathways

The activation of GPER by this compound leads to a rapid proteasomal degradation of c-Myc . c-Myc is a transcription factor that plays a critical role in cell cycle progression, apoptosis, and cellular transformation . The degradation of c-Myc disrupts its target gene expression, which is consistent with the known mechanism of action .

Pharmacokinetics

It is known that this compound is administered orally . The compound’s effects on the immune response have been observed at doses ranging from 0.1 to 10 mg/kg .

Result of Action

This compound has shown to have immunomodulatory effects. It enhances the anti-sheep red blood cells (SRBC) plaque-forming cells (PFC) response and mitogen-induced proliferative responses in murine splenocytes and thymocytes . It also suppresses the PFC responses to varying doses of antigen in high responders to SRBC antigen, while augmenting the PFC response in aged mice where the PFC response is markedly depressed compared with that in young mice .

Action Environment

It is known that the compound’s immunomodulatory actions were compared in dose and activity with those of lobenzarit and bucillamine . This suggests that the efficacy and stability of this compound could potentially be influenced by factors such as dosage and the presence of other drugs.

Biochemical Analysis

Biochemical Properties

Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the biosynthesis of coenzyme A . This inhibition disrupts the metabolic processes of the bacteria, leading to its death. Additionally, the compound exhibits binding interactions with proteins involved in the electron transport chain, further affecting cellular respiration .

Cellular Effects

The effects of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound induces apoptosis by activating caspase-3 and disrupting mitochondrial membrane potential . This leads to the inhibition of cell proliferation and tumor growth. In bacterial cells, it interferes with the electron transport chain, leading to reduced ATP production and cell death .

Molecular Mechanism

At the molecular level, Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- exerts its effects through several mechanisms. It binds to the active site of pantothenate synthetase, inhibiting its activity and preventing the synthesis of coenzyme A . Additionally, the compound targets the QcrB component of the cytochrome bcc-aa3 super complex in the electron transport chain, disrupting cellular respiration . These interactions lead to a cascade of molecular events that ultimately result in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound maintains its biological activity for several weeks, but its efficacy may decrease over time due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist for several days after treatment .

Dosage Effects in Animal Models

The effects of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth and tumor proliferation . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- is involved in several metabolic pathways. It interacts with enzymes such as pantothenate synthetase and components of the electron transport chain . These interactions affect metabolic flux and metabolite levels, leading to disruptions in cellular metabolism. For instance, inhibition of pantothenate synthetase reduces the synthesis of coenzyme A, affecting fatty acid metabolism and energy production .

Transport and Distribution

The transport and distribution of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and mitochondria, where it exerts its biological effects . The compound’s targeting signals and post-translational modifications direct it to these compartments, allowing it to interact with its molecular targets . This subcellular localization is crucial for its activity and function, as it enables the compound to effectively inhibit enzymes and disrupt cellular processes.

Properties

IUPAC Name

3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-12-14(22-16-19-17(2,3)11-20(12)16)15(21)18-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPFPRVTDMWNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(CN12)(C)C)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909841
Record name 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105963-46-0
Record name Tok 8801
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105963460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of TOK-8801 on the immune system?

A1: While the exact mechanism remains unclear, current research suggests that this compound exerts its immunomodulatory effects by primarily influencing T cell activity. This is evidenced by the observation that the compound's ability to enhance antibody production is abolished when T cells are removed from the system. [] Furthermore, this compound was found to restore depressed antibody production in a stress model where the impairment was primarily attributed to helper T cell defects. []

Q2: What in vivo evidence supports the immunomodulatory activity of this compound?

A2: this compound demonstrates a complex in vivo profile. While it suppressed the generation of anti-SRBC PFC in normal mice at 0.5 mg/kg oral administration, it effectively restored the suppressed antibody production in a restraint-stress mouse model. [] This suggests that this compound might exert differential effects depending on the baseline immune status, potentially acting as both an immunosuppressant and an immunostimulant depending on the context.

Q3: Has this compound been investigated in any disease models?

A3: Although detailed information is limited in the provided abstracts, there is mention of this compound being studied in the context of delayed-type hypersensitivity (DTH) reactions, immunologically induced arthritis, and spontaneous autoimmune disease in MRL/I mice. [, , ] These preliminary findings suggest that this compound might hold therapeutic potential for inflammatory and autoimmune conditions.

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